molecular formula C10H9ClO4 B13614731 3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13614731
M. Wt: 228.63 g/mol
InChI Key: HZPJILCZZZQOKD-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method is the Claisen condensation reaction, where the aldehyde reacts with an ester in the presence of a strong base such as sodium ethoxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Claisen condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, reagents, and purification methods can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxyphenylacetic acid
  • 4-Chloro-2-methylphenoxyacetic acid
  • 4-Chloro-2-methoxyphenylmethyl ester

Uniqueness

3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its chloro and methoxy substituents, along with the oxopropanoic acid moiety, make it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9ClO4/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

HZPJILCZZZQOKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CC(=O)C(=O)O

Origin of Product

United States

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